molecular formula C13H26N2O4S B1520443 tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate CAS No. 651056-54-1

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate

Cat. No.: B1520443
CAS No.: 651056-54-1
M. Wt: 306.42 g/mol
InChI Key: XRERICYIGYNELA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate typically involves the following steps :

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation reactions using propylsulfonyl chloride or similar reagents.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(propane-1-sulfonyl)piperidin-4-yl)carbamate
  • tert-Butyl (1-(piperidin-4-yl)ethyl)carbamate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(1-propylsulfonylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-5-10-20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERICYIGYNELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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